

# What is Urapidil-d3 and its chemical structure

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## Compound of Interest

Compound Name: Urapidil-d3

Cat. No.: B12421858

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## An In-depth Technical Guide to Urapidil-d3

For researchers, scientists, and professionals in drug development, understanding the nuances of analytical standards is paramount for accurate quantification of therapeutic agents. This guide provides a comprehensive technical overview of **Urapidil-d3**, a deuterated analog of the antihypertensive drug Urapidil, focusing on its chemical properties, structure, and application as an internal standard in analytical methodologies.

## Core Compound Profile: Urapidil-d3

**Urapidil-d3** is a stable, isotopically labeled form of Urapidil, where three hydrogen atoms on the methoxy group have been replaced with deuterium.<sup>[1][2]</sup> This substitution results in a molecule that is chemically identical to Urapidil in its reactivity but possesses a higher molecular weight. This key difference allows for its use as an ideal internal standard in mass spectrometry-based assays for the precise quantification of Urapidil in various biological matrices.<sup>[1][3]</sup>

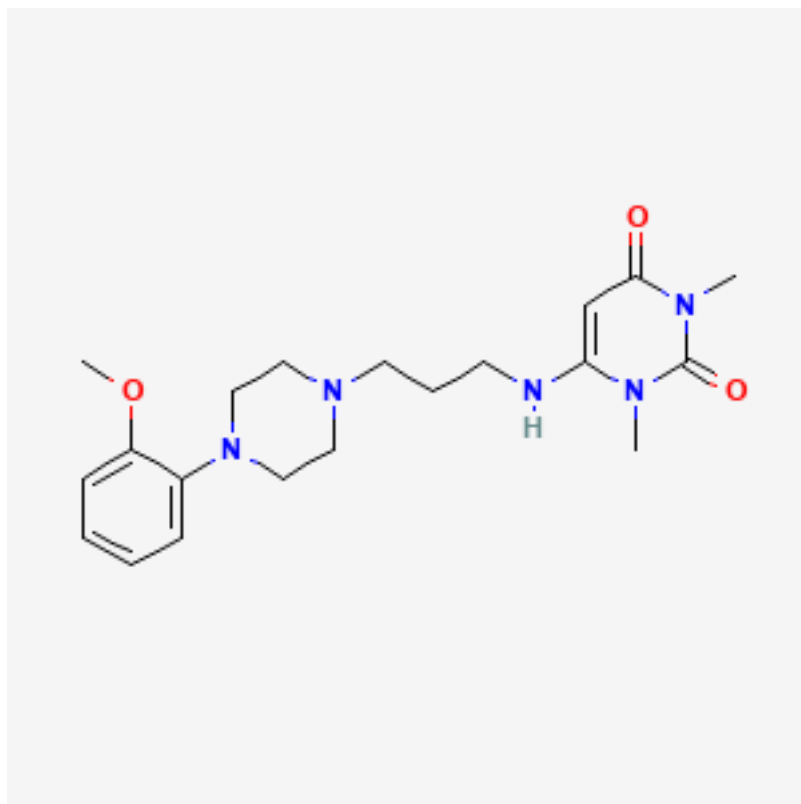
Chemical Identity and Properties:

Property	Urapidil-d3	Urapidil
Formal Name	6-((3-(4-(2-(methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[2]	6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[4]
Molecular Formula	C20H26D3N5O3[1]	C20H29N5O3[5]
Molecular Weight	~390.5 g/mol [2][6]	~387.48 g/mol [5]
Isotopic Purity	≥99% deuterated forms (d1-d3)[2]	Not Applicable
Appearance	White to off-white solid[1]	White crystalline powder[7]
CAS Number	1398066-08-4[2]	34661-75-1[5]

## Chemical Structure

The chemical structures of Urapidil and **Urapidil-d3** are depicted below. The sole structural difference is the presence of three deuterium atoms on the terminal methyl group of the methoxy moiety in **Urapidil-d3**.

Urapidil:



Chemical structure of Urapidil.

### Urapidil-d3:



Chemical structure of **Urapidil-d3**, indicating the deuterium-labeled methoxy group.

## Application in Bioanalytical Methods

**Urapidil-d3** is primarily utilized as an internal standard in the quantification of Urapidil in biological samples, such as plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3] The co-extraction of the analyte (Urapidil) and the internal standard (**Urapidil-d3**) accounts for any variability in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.

## Experimental Protocol: Quantification of Urapidil in Human Plasma using UPLC-MS/MS with Urapidil-d3 as an Internal Standard

This protocol is a synthesized methodology based on established and validated methods in the scientific literature.<sup>[3][8][9]</sup>

## 1. Sample Preparation (Solid-Phase Extraction):

- To 100  $\mu$ L of human plasma, add 50  $\mu$ L of a **Urapidil-d3** internal standard working solution (concentration will depend on the expected analyte concentration range).
- The samples are then loaded onto a pre-conditioned polymeric reversed-phase solid-phase extraction (SPE) cartridge.
- The cartridge is washed with 1.0 mL of water followed by 1.0 mL of 5% methanol to remove interferences.
- The analyte and internal standard are eluted from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
- The eluate is then evaporated to dryness and reconstituted in the mobile phase for UPLC-MS/MS analysis.

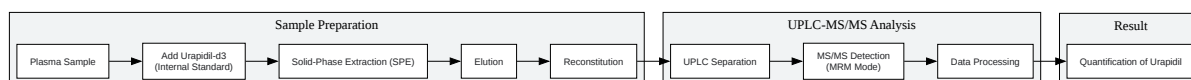
## 2. UPLC-MS/MS Analysis:

- Chromatographic Separation:
  - Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7  $\mu$ m, 2.1 x 50 mm) is typically used.
  - Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is employed.
  - Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is common.
  - Injection Volume: A small injection volume (e.g., 5  $\mu$ L) is used.
- Mass Spectrometric Detection:
  - Ionization Mode: Positive electrospray ionization (ESI+) is used.

- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions:
  - Urapidil: The precursor ion  $[M+H]^+$  at  $m/z$  388 is fragmented to a specific product ion, typically  $m/z$  205.[10]
  - **Urapidil-d3**: The precursor ion  $[M+H]^+$  at  $m/z$  391 is fragmented to its corresponding product ion. The exact product ion may vary but will be shifted by the mass of the deuterium atoms.
- Data Analysis: The peak area ratio of Urapidil to **Urapidil-d3** is calculated and used to determine the concentration of Urapidil in the unknown samples by interpolation from a calibration curve.

## Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the analytical process, the following diagram has been generated using the DOT language.



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Caption: Workflow for the quantification of Urapidil in plasma.

In conclusion, **Urapidil-d3** serves as an indispensable tool for the accurate and precise quantification of Urapidil in biological matrices. Its chemical and physical properties, particularly its isotopic stability and mass difference from the parent compound, make it an ideal internal standard for modern bioanalytical techniques such as UPLC-MS/MS. The detailed protocol and

workflow provided in this guide offer a robust framework for researchers and scientists in the field of drug development and analysis.

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### Contact

Address: 3281 E Guasti Rd

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